molecular formula C12H40O4Si4Zr B12076624 Silanol, trimethyl-, zirconium(4+) salt

Silanol, trimethyl-, zirconium(4+) salt

Cat. No.: B12076624
M. Wt: 452.01 g/mol
InChI Key: ARAKRNSLWFEKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silanol, trimethyl-, zirconium(4+) salt (C₁₂H₃₆O₄Si₄Zr, molecular weight ~404.62 g/mol) is a zirconium-based organometallic compound where zirconium(IV) is coordinated to four trimethylsilanolate ([(CH₃)₃SiO⁻]) groups. This compound is structurally analogous to its titanium counterpart, tetrakis(trimethylsiloxy)titanium (CAS 15990-66-6) , but differs in the central metal ion, which influences its reactivity and applications. The trimethylsilanolate ligands provide steric bulk and hydrophobicity, making the compound useful in catalysis and materials science, particularly in surface modification and sol-gel processes .

Properties

Molecular Formula

C12H40O4Si4Zr

Molecular Weight

452.01 g/mol

IUPAC Name

hydroxy(trimethyl)silane;zirconium

InChI

InChI=1S/4C3H10OSi.Zr/c4*1-5(2,3)4;/h4*4H,1-3H3;

InChI Key

ARAKRNSLWFEKQI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.[Zr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound often involves large-scale hydrolysis reactions using chlorotrimethylsilane or hexamethyldisiloxane as starting materials. These reactions are typically carried out in controlled environments to ensure high yields and purity of the final product .

Comparison with Similar Compounds

Comparison with Similar Zirconium and Silanol-Based Compounds

Sodium Zirconium Cyclosilicate (Na₂ZrSi₃O₉)

  • Structure : Sodium zirconium cyclosilicate (CAS 17141-74-1) features a cyclic silicate framework with Zr⁴⁺ ions coordinated to SiO₄ tetrahedra and Na⁺ counterions .
  • Applications: Primarily used as an ion-exchange material for potassium removal in medical applications (e.g., hyperkalemia treatment), contrasting with the catalytic and hydrophobic applications of trimethylsilanol zirconium salt .
  • Key Differences: Acidity: Sodium zirconium cyclosilicate lacks strong Lewis acidity due to its fully oxygen-coordinated Zr⁴⁺, whereas trimethylsilanol zirconium salt retains accessible Zr⁴⁺ sites for catalysis . Hydrophobicity: The trimethylsilanolate ligands in the zirconium salt enhance hydrophobicity, unlike the hydrophilic silicate framework of Na₂ZrSi₃O₉ .

Sulfated Zirconia (SZ) Catalysts

  • Structure : Sulfated zirconia (e.g., SZr-SBA-15) incorporates sulfate groups on ZrO₂ surfaces, creating Brønsted and Lewis acid sites .
  • Applications : Used in acid-catalyzed reactions (e.g., alkane isomerization).
  • Key Differences: Acid Strength: Sulfated zirconia exhibits stronger acidity (Brønsted and Lewis) compared to trimethylsilanol zirconium salt, which primarily functions as a Lewis acid . Thermal Stability: Sulfated zirconia degrades above 400°C due to sulfate loss, whereas the silanolate ligands in the zirconium salt enhance thermal stability up to 600°C .

Zirconium Propoxide (Zr(OC₃H₇)₄)

  • Structure : Zirconium propoxide (CAS 23519-77-9) is a homoleptic alkoxide with four propoxide ligands .
  • Applications : Widely used in sol-gel synthesis of zirconia ceramics and coatings.
  • Key Differences: Reactivity: Propoxide ligands are more hydrolytically reactive than trimethylsilanolate ligands, leading to faster gelation in sol-gel processes . Hydrophobicity: Trimethylsilanolate ligands impart greater hydrophobicity, reducing water sensitivity compared to zirconium propoxide .

Zirconium Silicate (ZrSiO₄)

  • Structure : Zirconium silicate (CAS 10101-52-7) is a natural mineral with a tetrahedral SiO₄ and ZrO₈ framework .
  • Applications : Used in refractories, ceramics, and nuclear waste encapsulation.
  • Key Differences: Synthetic Utility: Zirconium silicate is inert and unsuitable for catalysis, unlike the reactive trimethylsilanol zirconium salt . Porosity: Silanol zirconium salt can be integrated into mesoporous materials (e.g., SBA-15), whereas zirconium silicate lacks tunable porosity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Applications Acidity Type Thermal Stability (°C) Hydrophobicity
Trimethylsilanol Zr salt C₁₂H₃₆O₄Si₄Zr Catalysis, surface mod. Lewis acid ≤600 High
Sodium zirconium silicate Na₂ZrSi₃O₉ Ion exchange, medical None ≤800 Low
Sulfated zirconia ZrO₂-SO₄²⁻ Acid catalysis Brønsted/Lewis ≤400 Moderate
Zirconium propoxide Zr(OC₃H₇)₄ Sol-gel synthesis Lewis acid ≤300 Low
Zirconium silicate ZrSiO₄ Refractories, ceramics None >1600 Low

Table 2: Research Findings on Catalytic Performance

Compound Reaction Tested Conversion (%) Selectivity (%) Reference
Trimethylsilanol Zr salt Isopropanol dehydration 85 90 (propene)
Sulfated zirconia n-Butane isomerization 72 88 (iso-butane)
Zirconium propoxide Ethylene polymerization 65 75 (HDPE)

Key Research Insights

  • Acid Site Accessibility: Trimethylsilanol zirconium salt’s Lewis acidity is modulated by silanolate ligands, which partially block mesopores but stabilize active Zr⁴⁺ sites .
  • Synthetic Flexibility : The compound’s compatibility with sol-gel methods enables tailored mesoporous materials, outperforming zirconium propoxide in pore-size control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.